3-(3-AMINOCARBONYLPHENYL)ISONICOTINIC ACID
Description
3-(3-Aminocarbonylphenyl)isonicotinic acid is a derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring an aminocarbonylphenyl substituent at the 3-position of the pyridine ring. The compound’s dual functional groups (carboxylic acid and amide) enhance its solubility in polar solvents and its ability to coordinate with metal ions, which is critical for applications such as metal-organic frameworks (MOFs) .
Properties
IUPAC Name |
3-(3-carbamoylphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12(16)9-3-1-2-8(6-9)11-7-15-5-4-10(11)13(17)18/h1-7H,(H2,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTAISDDCBIIRTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=C(C=CN=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70687423 | |
| Record name | 3-(3-Carbamoylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258615-20-1 | |
| Record name | 3-(3-Carbamoylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70687423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Aminocarbonylphenyl)isonicotinic acid typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid and 3-aminobenzoic acid.
Condensation Reaction: The carboxyl group of isonicotinic acid reacts with the amino group of 3-aminobenzoic acid under acidic or basic conditions to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain high purity this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Aminocarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-(3-Aminocarbonylphenyl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including anti-tubercular and anti-cancer drugs.
Material Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(3-Aminocarbonylphenyl)isonicotinic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic rings can intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(3-aminocarbonylphenyl)isonicotinic acid with structurally or functionally related isonicotinic acid derivatives, emphasizing physicochemical properties, biological activity, and industrial relevance.
Structural Analogues with Modified Substituents
2-{[3-(Trifluoromethyl)phenyl]amino}isonicotinic Acid (CAS 42729-22-6) Structure: Replaces the aminocarbonyl group with a trifluoromethyl-substituted anilino group. Properties: The trifluoromethyl group increases lipophilicity (logP ~2.1) and metabolic stability compared to the parent compound. However, it introduces higher toxicity risks, including respiratory irritation (specific target organ toxicity, Category 3) . Applications: Primarily used in drug discovery for kinase inhibition studies due to its electron-withdrawing trifluoromethyl group enhancing binding affinity to hydrophobic enzyme pockets.
5-(3-Fluorophenyl)-2-hydroxyisonicotinic Acid (CAS 1267011-08-4) Structure: Substitutes the 3-aminocarbonylphenyl group with a 3-fluorophenyl moiety and adds a hydroxyl group at the 2-position. Properties: The hydroxyl group increases acidity (pKa ~3.5) and enables chelation with divalent metals (e.g., Mg²⁺, Ca²⁺), making it suitable for catalytic applications. The fluorine atom enhances bioavailability by reducing cytochrome P450-mediated metabolism .
Derivatives with Boronic Acid Functionality
3-(4-Cyanophenyl)aminocarbonylphenylboronic Acid (CAS 850567-36-1) Structure: Incorporates a boronic acid group and a cyanophenyl substituent. Properties: The boronic acid enables covalent interactions with diols (e.g., carbohydrates), while the cyanophenyl group stabilizes π-π interactions. This compound is used in MOF synthesis, where its boronic acid group facilitates dynamic covalent bonding, unlike the static coordination of carboxylates in this compound .
Halogenated Derivatives
3-((2-Fluoro-4-iodophenyl)amino)isonicotinic Acid (CAS 885588-03-4) Structure: Features halogen atoms (F and I) on the phenyl ring. Properties: The iodine atom introduces steric bulk and radio-opacity, making this compound useful in imaging probes. However, the halogenated structure increases molecular weight (MW = 372.1 g/mol) and reduces aqueous solubility compared to the non-halogenated parent compound .
Comparative Data Table
Research Findings and Key Differences
- Metabolic Pathways: Unlike isonicotinic acid, which undergoes hydroxylation at the 2- and 6-positions during microbial degradation , this compound’s bulky substituent likely impedes ring-opening metabolism, increasing environmental persistence.
- MOF Applications : While carboxylate derivatives (e.g., the parent compound) form rigid frameworks via metal-carboxylate bonds, boronic acid analogues (e.g., CAS 850567-36-1) enable self-healing MOFs due to reversible boronate ester formation .
- Toxicity Profile : Halogenated derivatives (e.g., CAS 885588-03-4) exhibit higher organ toxicity than the parent compound, necessitating stringent handling protocols .
Biological Activity
3-(3-Aminocarbonylphenyl)isonicotinic acid, also known as 6-amino-3-(3-aminocarbonylphenyl)picolinic acid, is a derivative of isonicotinic acid that has garnered attention for its potential biological activities. This compound integrates both an isonicotinic acid moiety and an aminocarbonyl phenyl group, which may influence its pharmacological properties. This article will delve into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- An isonicotinic acid backbone, which is known for various biological activities.
- An aminocarbonylphenyl substituent that may modulate its interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which could lead to therapeutic effects in diseases where these enzymes are overactive.
- Receptor Binding : Its structure allows it to bind to various receptors, potentially influencing signal transduction pathways involved in cellular responses.
Antimicrobial Properties
Research indicates that derivatives of isonicotinic acid possess significant antimicrobial activity, particularly against pathogenic mycobacteria. For instance, studies have demonstrated that related compounds exhibit minimal inhibitory concentrations (MICs) against Mycobacterium tuberculosis. The addition of the aminocarbonyl group may enhance this activity by improving the compound's ability to penetrate bacterial cell walls or by increasing binding affinity to bacterial targets.
Anti-inflammatory Effects
Isonicotinic acid derivatives have been explored for their anti-inflammatory properties. The presence of the aminocarbonyl group could contribute to modulating inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies
- Antimycobacterial Activity : A study on isonicotinic acid hydrazide derivatives indicated that structural modifications significantly influence their activity against mycobacteria. The tri-peptide derivative showed comparable activity to the parent compound but with enhanced stability against enzymatic degradation .
- Plant Resistance Induction : Research has shown that certain isonicotinic acid derivatives can induce systemic acquired resistance (SAR) in plants, enhancing their resistance to pathogens . This suggests a broader ecological relevance for compounds like this compound.
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Isonicotinic Acid | Parent compound | Antimicrobial, anti-inflammatory |
| 6-Amino-3-(3-aminocarbonylphenyl)picolinic acid | Derivative | Enhanced enzyme inhibition |
| 2-(3-Aminocarbonylphenyl)isonicotinic acid | Structural variant | Potential ligand for metal ions |
Future Research Directions
Despite promising findings regarding the biological activity of this compound, further research is essential:
- In Vivo Studies : To validate the therapeutic potential observed in vitro.
- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) Analysis : To optimize the compound's efficacy and reduce potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
